![molecular formula C14H6N6O8S3 B14430918 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole CAS No. 79236-82-1](/img/structure/B14430918.png)
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with two 2,4-dinitrophenylsulfanyl groups, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 2,5-diamino-1,3,4-thiadiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its reactive dinitrophenyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
相似化合物的比较
1,3,4-Thiadiazole: A core structure in many bioactive molecules with antimicrobial and anticancer properties.
2,4-Dinitrophenylsulfanyl Derivatives: Compounds with similar reactivity and applications in biochemical research.
Uniqueness: 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole stands out due to the combination of the thiadiazole ring and dinitrophenylsulfanyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
79236-82-1 |
|---|---|
分子式 |
C14H6N6O8S3 |
分子量 |
482.4 g/mol |
IUPAC 名称 |
2,5-bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H6N6O8S3/c21-17(22)7-1-3-11(9(5-7)19(25)26)29-13-15-16-14(31-13)30-12-4-2-8(18(23)24)6-10(12)20(27)28/h1-6H |
InChI 键 |
FZLUPDWJGIASMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


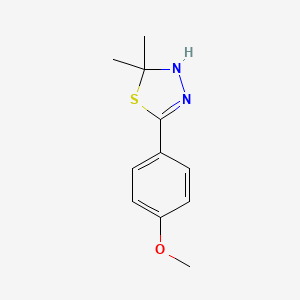
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


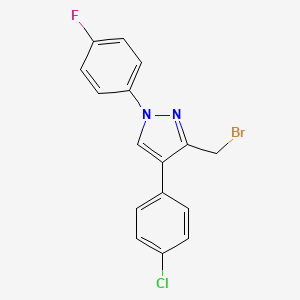
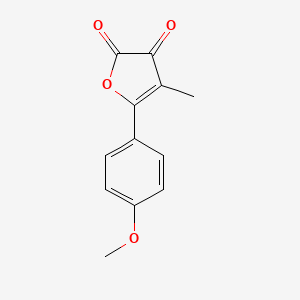
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
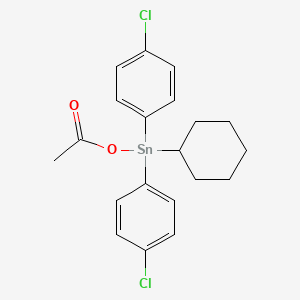

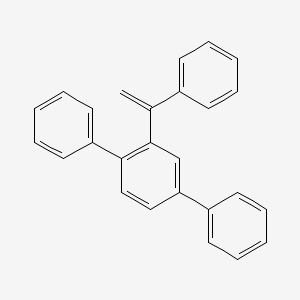
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
